molecular formula C23H25N3O3 B2375562 RAS 抑制剂 Abd-7 CAS No. 2351843-48-4

RAS 抑制剂 Abd-7

货号 B2375562
CAS 编号: 2351843-48-4
分子量: 391.471
InChI 键: MJHHFDJNRRCUOB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

RAS inhibitor Abd-7 is a potent RAS-binding compound with a dissociation constant (Kd) of 51 nM . It interacts with RAS in cells, prevents RAS-effector interactions, and inhibits endogenous RAS-dependent signaling .


Synthesis Analysis

The synthesis of RAS inhibitors like Abd-7 involves complex chemical processes. For instance, farnesyl derivatives containing carboxylic acids were created to suppress oncogenic RAS signaling by targeting the prenylated protein methyltransferase (PPMTase) .


Molecular Structure Analysis

The molecular structure of Abd-7 is complex and designed to interact effectively with RAS proteins . The compound has been shown to bind to a pocket where compounds had been previously developed .


Chemical Reactions Analysis

Abd-7 interacts with RAS inside cells, preventing RAS-effector interactions and inhibiting endogenous RAS-dependent signaling . It impairs the protein-protein interaction (PPI) of various mutant KRAS proteins with PI3K, CRAF, and RALGDS, as well as NRASQ61H and HRASG12V .


Physical And Chemical Properties Analysis

Abd-7 is a solid compound with a molecular weight of 391.471 . It is soluble in DMSO and has a chemical name of 6-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-N-(4-((dimethylamino)methyl)phenyl)-2-methoxypyridin-3-amine .

科学研究应用

RAS-效应器抑制剂的开发

为了对抗以 RAS 基因家族突变为特征的癌症,一种突出的方法是开发抑制细胞内 RAS-效应器蛋白相互作用的小分子。Cruz-Migoni 等人(2019 年)描述了通过结合两组不同的 RAS 结合分子的元素来创建化合物。这种融合导致在体外和基于细胞的分析中功效增强,从而促进了 RAS 蛋白-蛋白质抑制剂的目录。这些化合物,包括 Abd 系列,针对在人类癌症中常见的 RAS 家族的相互作用,强调了它们作为治疗剂的潜力 (Cruz-Migoni 等人,2019 年)

靶向癌症中的 N-Ras

ABHD17 抑制剂,特别是 ABD957,已在癌症研究中证明了对 N-Ras 的有效性。Remsberg 等人(2021 年)强调 ABD957 是一种有效的抑制剂,靶向 ABHD17 家族的去棕榈酰化酶。该化合物对急性髓性白血病 (AML) 细胞中的 N-Ras 棕榈酰化表现出显着影响,并且可以与 MEK 抑制协同作用,以损害 N-Ras 信号传导和癌细胞生长。这一发现表明 ABHD17 酶在调节 N-Ras 棕榈酰化循环中发挥的作用受到限制,表明 ABHD17 抑制剂作为 NRAS 突变癌症的潜在靶向治疗 (Remsberg 等人,2021 年)

RAS 靶向治疗的进展

在癌症中最常突变的基因家族是 RAS(KRAS、NRAS、HRAS),使其成为治疗干预的主要目标。Moore 等人(2020 年)回顾了针对突变 RAS 蛋白的疗法的最新进展,讨论了直接 RAS 抑制剂、RAS 激活途径和 RAS 效应器途径的潜在组合策略。他们指出突变特异性生化特性和组织来源在确定治疗有效性中的重要性。这篇综合综述让我们了解了治疗 RAS 驱动的癌症的未来挑战和策略 (Moore 等人,2020 年)

作用机制

Abd-7 works by binding to RAS and inhibiting the protein-protein interaction (PPI) between RAS and its effectors . By interacting with RAS within cells, Abd-7 hinders RAS-effector interactions and suppresses endogenous RAS-dependent signaling .

安全和危害

Abd-7 is intended for research use only and is not for human use . Despite theoretical concerns of increased ACE2 expression by Renin-Angiotensin-Aldosterone system (RAS) blockade, there is no evidence that RAS inhibitors are harmful during COVID-19 infection and have in fact been shown to be beneficial in animal studies .

属性

IUPAC Name

6-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[4-[(dimethylamino)methyl]phenyl]-2-methoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-26(2)15-16-7-9-17(10-8-16)24-20-12-11-19(25-23(20)27-3)18-5-4-6-21-22(18)29-14-13-28-21/h4-12,24H,13-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHHFDJNRRCUOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)NC2=C(N=C(C=C2)C3=C4C(=CC=C3)OCCO4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

RAS inhibitor Abd-7

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。